molecular formula C20H17N3OS B2858601 1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one CAS No. 690646-36-7

1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one

Cat. No. B2858601
CAS RN: 690646-36-7
M. Wt: 347.44
InChI Key: GGZULIRTOYNLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound 1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl}ethan-1-one, due to its complex structure, may share similarities with compounds exhibiting antibacterial and antifungal activities. For instance, derivatives of pyrazoline and pyrazole, which are structurally related to triazoloquinoxalines, have been synthesized and shown to exhibit significant antimicrobial activity against a range of organisms including E. coli, P. aeruginosa, S. aureus, and C. albicans using nutrient agar and Sabouraud dextrose agar diffusion methods (S. Y. Hassan, 2013).

Synthesis and Chemical Properties

Compounds bearing the triazoloquinoxaline moiety, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, have been synthesized showcasing the chemical versatility and potential for modification. These compounds, obtained through DCC coupling and azide coupling methods, demonstrate the chemical reactivity and potential for further functionalization of triazoloquinoxaline derivatives (Walid Fathalla, 2015).

Crystallographic Studies

Crystallographic studies of isomeric quinoline derivatives provide insights into the molecular structure, essential for understanding the interactions and potential applications of related compounds. The importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangements has been highlighted, offering a basis for designing molecules with specific properties (M. D. de Souza et al., 2015).

Novel Synthesis Approaches

The facile synthesis of novel triazoloquinoxalines and triazinoquinoxalinones further underscores the chemical utility and adaptability of compounds containing the triazoloquinoxaline core. This adaptability is crucial for developing new materials, pharmaceuticals, or chemical probes (N. Rashed et al., 1990).

Anticancer Activity

Some 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with structural elements targeting anticancer activity. These compounds have shown significant cytotoxicity against specific human cancer cell lines, indicating the potential for triazoloquinoxaline derivatives in cancer therapy (B. N. Reddy et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-7-8-16(11-14(13)2)18(24)12-25-20-22-21-19-10-9-15-5-3-4-6-17(15)23(19)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZULIRTOYNLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone

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